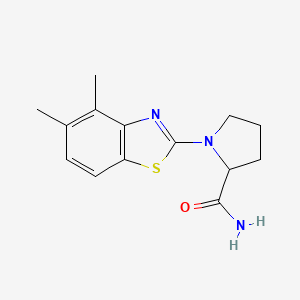
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are aromatic heterocyclic compounds, containing a benzene ring fused to a thiazole ring .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can also vary widely depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure .Applications De Recherche Scientifique
Drug Discovery
The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticorrosion Applications
While the specific compound “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” has not been directly linked to anticorrosion applications, similar compounds have been synthesized and characterized for their anticorrosion attributes . This suggests potential for further research in this area.
Antimicrobial Applications
Compounds with the pyrrolidine moiety have shown different biological activities, including antimicrobial properties . This suggests that “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” could potentially be used in antimicrobial applications.
Antioxidant Applications
Similar to the antimicrobial applications, compounds with the pyrrolidine moiety have also shown antioxidant properties . This suggests that “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” could potentially be used in antioxidant applications.
Anticancer Applications
Compounds with the pyrrolidine moiety have shown different biological activities, including anticancer properties . This suggests that “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” could potentially be used in anticancer applications.
Industrial Applications
While the specific compound “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” has not been directly linked to industrial applications, similar compounds have been synthesized and characterized for their potential industrial applications . This suggests potential for further research in this area.
Mécanisme D'action
Target of Action
The primary target of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacterium . The compound’s inhibitory action on DprE1 prevents the formation of arabinogalactan, thereby disrupting the integrity of the cell wall .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the mycobacterial cell and exert its inhibitory effect .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . By disrupting the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall, the compound causes the bacterium to lose its structural integrity and die .
Orientations Futures
Propriétés
IUPAC Name |
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-8-5-6-11-12(9(8)2)16-14(19-11)17-7-3-4-10(17)13(15)18/h5-6,10H,3-4,7H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFZPAQMKNYPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCCC3C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

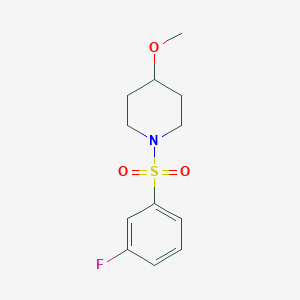
![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)
![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)
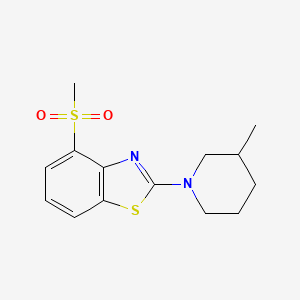
![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-ol](/img/structure/B6444578.png)
![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)
![4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6444588.png)
![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)
![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444600.png)
![N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444605.png)
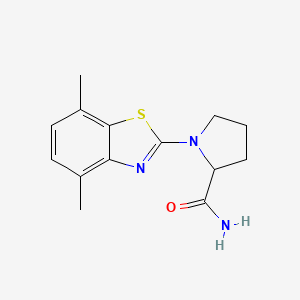
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6444610.png)
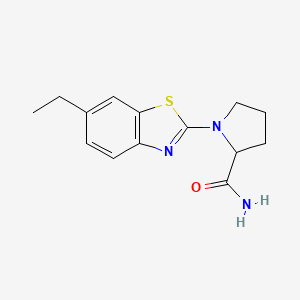
![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)